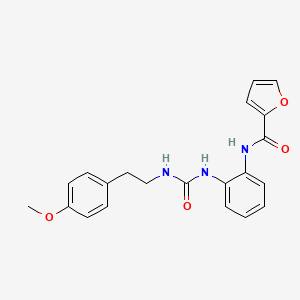

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide

Description

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a phenyl group, and a urea linkage, which contribute to its diverse chemical properties and biological activities.

Properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-27-16-10-8-15(9-11-16)12-13-22-21(26)24-18-6-3-2-5-17(18)23-20(25)19-7-4-14-28-19/h2-11,14H,12-13H2,1H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTDRXXJXFRIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenethylamine with isocyanate to form the corresponding urea derivative. This intermediate is then coupled with a furan-2-carboxylic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).

Substitution: Halogenation reagents or nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide involves its interaction with molecular targets such as proteins or enzymes. For instance, it has been shown to induce cell cycle arrest through the activation of p53 and p21 pathways in colorectal cancer cells . This leads to apoptosis via the activation of caspases and other apoptotic markers.

Comparison with Similar Compounds

Resveratrol Analogue: (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, which also exhibits anticancer properties.

Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.

Uniqueness: N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide is unique due to its specific combination of a furan ring, phenyl group, and urea linkage, which contribute to its distinct chemical and biological properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent.

Biological Activity

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features:

- A furan ring : Contributes to its chemical reactivity and biological interactions.

- A phenyl group : Enhances lipophilicity, potentially improving bioavailability.

- A ureido linkage : Implicated in various biological activities, particularly in enzyme interactions.

Research indicates that this compound operates through several mechanisms:

-

Cell Cycle Arrest and Apoptosis :

- The compound has been shown to induce cell cycle arrest at the G2/M phase in colorectal cancer cells (HCT116). This is mediated by the activation of the p53-p21CIP1/WAF1 pathway, which is crucial for cellular response to DNA damage.

-

Cytotoxicity :

- In vitro studies demonstrate that this compound exhibits cytotoxic effects against HCT116 cells, leading to apoptosis characterized by the activation of various caspases (caspase 3, 8, 9) and PARP cleavage.

-

Biochemical Pathways :

- The compound influences multiple biochemical pathways, including those related to oxidative stress and cellular survival. It has been noted for its ability to modulate the expression of proteins involved in apoptosis and cell proliferation.

Anticancer Activity

This compound is primarily investigated for its anticancer properties. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal) | 10 | Induction of G2/M arrest and apoptosis |

| MCF7 (Breast Cancer) | 15 | Activation of apoptotic pathways |

| M21 (Skin Melanoma) | 12 | Inhibition of cell growth |

Study on Cytoprotection

In a significant study, the compound was evaluated for its cytoprotective effects against DNA damage induced by carcinogens. Human colon fibroblast cells (CCD-18Co) were pretreated with this compound before exposure to 4-nitroquinoline N-oxide (4NQO). The results indicated:

- Reduction in DNA strand breaks.

- Decreased levels of mitochondrial damage.

- Modulation of oxidative stress markers, suggesting a protective role against nitrosative stress rather than oxidative stress .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

| Compound | Activity | Notes |

|---|---|---|

| Resveratrol Analogue | Anticancer | Similar mechanism involving apoptosis |

| Indole Derivatives | Antimicrobial | Broader spectrum of biological activities |

| BK3C231 (Dimethoxystyryl derivative) | Cytoprotection | Activates Nrf2/ARE pathway for detoxification |

Q & A

Q. Q1. What are the optimal synthetic routes for N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps:

- Urea Linkage Formation : React 4-methoxyphenethylamine with an isocyanate derivative (e.g., phenyl isocyanate) under anhydrous conditions (e.g., DMF, 0–5°C) to form the 4-methoxyphenethyl urea intermediate. Excess isocyanate improves yield but requires careful purification .

- Furan-2-carboxamide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the urea intermediate with furan-2-carboxylic acid. Optimize solvent polarity (e.g., THF or DCM) and temperature (room temperature to 40°C) to minimize side reactions .

Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the 4-methoxyphenethyl group (δ ~3.7 ppm for methoxy protons, δ ~2.8 ppm for ethyl protons) and furan ring (δ ~7.4–7.6 ppm for aromatic protons). Urea NH protons appear as broad singlets (~8.5–9.5 ppm) .

- IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (C₂₃H₂₄N₃O₄: ~430.17 g/mol) .

Advanced Research Questions

Q. Q3. What computational strategies predict the binding affinity of this compound to biological targets (e.g., EGFR) and guide SAR studies?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Dock the compound into EGFR’s active site (PDB: 4A/4B). Prioritize hydrogen bonds between the urea group and Thr790/Met793 residues and π-π stacking between the furan and phenylalanine residues .

- MD Simulations (GROMACS) : Run 100-ns simulations to assess stability of ligand-receptor interactions. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Models : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate structural features (e.g., methoxy substitution) with inhibitory activity .

Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., A549 for anticancer studies) and normalize data to positive controls (e.g., gefitinib for EGFR inhibition) .

- Metabolite Profiling : Perform LC-MS to identify degradation products or active metabolites that may skew results .

- Structural Confirmation : Re-analyze batch purity via HPLC and X-ray crystallography to rule out polymorphic effects .

Q. Q5. What strategies improve the pharmacokinetic profile (e.g., solubility, metabolic stability) of this compound?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the urea NH to enhance solubility and reduce first-pass metabolism .

- Cytochrome P450 Inhibition Assays : Test metabolic stability in human liver microsomes. Replace the methoxy group with halogens (e.g., Cl) to block oxidative demethylation .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve bioavailability in in vivo models .

Critical Analysis of Contradictory Evidence

- Synthetic Yield Discrepancies : reports 70–80% yields for urea formation, while cites 50–60% for similar steps. This discrepancy may arise from solvent choice (DMF vs. THF) or isocyanate reactivity .

- Biological Activity Variability : Anticancer activity in (IC₅₀ = 14.8 nM) vs. weaker activity in may reflect differences in cell line sensitivity (e.g., EGFR wild-type vs. mutant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.